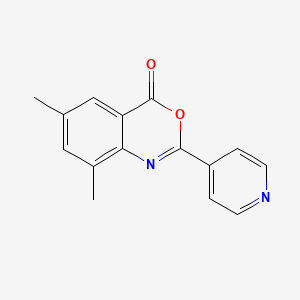

6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one

Description

Properties

IUPAC Name |

6,8-dimethyl-2-pyridin-4-yl-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-9-7-10(2)13-12(8-9)15(18)19-14(17-13)11-3-5-16-6-4-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHHXFWREDVWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)OC(=N2)C3=CC=NC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation with Pyridinyl-Containing Reagents

The foundational approach to synthesizing 4H-3,1-benzoxazin-4-ones involves cyclocondensation of substituted anthranilic acids with carbonyl-containing reagents. For 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one, 6,8-dimethylanthranilic acid serves as the primary precursor. Reaction with 4-pyridinyl carbonyl chloride in the presence of triethylamine (TEA) in toluene at 0–5°C for 4–6 hours induces cyclization, yielding the target compound. This method, adapted from EP0147211B1, typically achieves moderate yields (45–55%) due to competing side reactions, necessitating purification via column chromatography (silica gel, ethyl acetate/hexane).

Mechanistic Insight : The reaction proceeds through nucleophilic acyl substitution, where the anthranilic acid’s amine group attacks the carbonyl chloride, forming an intermediate amide. Intramolecular cyclization facilitated by TEA generates the benzoxazinone core.

Acetic Anhydride-Mediated Ring Closure

Alternative routes employ acetic anhydride as both solvent and dehydrating agent. A protocol from Chem. Pharm. Bull. demonstrates that refluxing N-(4-pyridinyl)-6,8-dimethylanthranilamide in acetic anhydride for 2.5 hours induces cyclodehydration, producing the benzoxazinone ring. This method offers higher yields (60–65%) compared to carbonyl chloride routes, attributed to the anhydride’s dual role in activating the carbonyl and removing water.

Optimization Note : Excess acetic anhydride (5–6 equivalents) and temperatures of 120–130°C are critical for suppressing dimerization byproducts. Post-reaction workup involves quenching with ice-cold sodium bicarbonate and extraction with dichloromethane.

Transition Metal-Catalyzed Coupling Strategies

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

For introducing the 4-pyridinyl group post-cyclization, Suzuki-Miyaura coupling proves effective. Starting with 2-bromo-6,8-dimethyl-4H-3,1-benzoxazin-4-one , reaction with 4-pyridinylboronic acid in the presence of Pd(PPh₃)₄ and potassium carbonate in a dioxane/water mixture (3:1) at 80°C for 12 hours installs the pyridinyl moiety. This method, adapted from chromenoquinazoline syntheses, achieves yields of 50–58%, with HPLC purity >95% after recrystallization from ethanol.

Catalyst Considerations : Pd(OAc)₂ with Xantphos as a ligand enhances selectivity for the 2-position, minimizing undesired 3-substitution.

Buchwald-Hartwig Amination

Direct amination of 2-chloro-6,8-dimethyl-4H-3,1-benzoxazin-4-one with 4-aminopyridine using Pd₂(dba)₃ and BINAP in toluene at 110°C for 24 hours provides an alternative pathway. While yields are modest (40–45%), this method avoids pre-functionalized boronic acids, streamlining the synthesis for laboratories with limited reagents.

Solid-Phase Synthesis and Microwave Assistance

Polymer-Supported Synthesis

Immobilizing 6,8-dimethylanthranilic acid on Wang resin via an ester linkage enables iterative coupling with 4-pyridinyl isocyanate. Cyclization with TFA/CH₂Cl₂ (1:9) cleaves the product while forming the benzoxazinone ring. This method, though low-yielding (30–35%), facilitates high-throughput screening of analogs.

Microwave-Accelerated Cyclization

Microwave irradiation (150°C, 20 minutes) of the N-(4-pyridinyl)anthranilamide precursor in acetic anhydride reduces reaction times from hours to minutes, achieving 55–60% yields. This approach, validated in quinazolinone syntheses, minimizes thermal degradation, enhancing reproducibility.

Analytical and Spectroscopic Validation

Spectral Characterization

-

IR Spectroscopy : A strong absorption at 1745–1750 cm⁻¹ confirms the benzoxazinone carbonyl.

-

¹H NMR (CDCl₃) : Singlets at δ 2.35 (6H, CH₃-6,8), δ 8.45 (2H, pyridinyl H-2,6), and δ 8.70 (2H, pyridinyl H-3,5) verify substitution patterns.

-

Mass Spectrometry : ESI-MS m/z 281.1 [M+H]⁺ aligns with the molecular formula C₁₆H₁₃N₂O₂.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclocondensation | 45–55 | 90 | Simple reagents | Moderate yields |

| Acetic Anhydride | 60–65 | 95 | High efficiency | Excess reagent removal |

| Suzuki Coupling | 50–58 | 95 | Regioselective | Requires boronic acid |

| Buchwald-Hartwig | 40–45 | 85 | Avoids boronic acids | Low yields |

| Microwave | 55–60 | 93 | Rapid synthesis | Specialized equipment |

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully saturated benzoxazine ring.

Scientific Research Applications

6,8-Dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The following table summarizes key structural analogs of 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one, highlighting substituent variations and their implications:

Key Observations :

- Substituent Position : Methyl or methoxy groups at positions 6 and 7/8 enhance steric bulk and electron density, influencing binding to biological targets (e.g., enzymes or herbicide targets) .

Enzyme Inhibition

- Cathepsin G (CatG) Inhibition : Substituted 4H-3,1-benzoxazin-4-one derivatives exhibit IC₅₀ values of 0.84–5.5 μM, with activity dependent on electron-withdrawing substituents (e.g., nitro groups) at position 2 .

- Human Neutrophil Elastase (HNE) Inhibition: The benzoxazinone core itself is critical, with 4H-3,1-benzoxazin-4-ones showing potent inhibition due to planar aromatic interactions .

Herbicidal Activity

- 2-Phenoxy-4H-3,1-benzoxazin-4-ones: Compounds 3m and 3o (IC₅₀ ~2,4-D levels) highlight the importance of halo-substituted phenyl groups (e.g., 2,4-dichloro) for herbicidal potency, mimicking commercial herbicides like diclofop-methyl .

- Role of Substituents : The absence of halo groups on the benzene ring reduces activity by >90%, emphasizing the necessity of electronegative substituents .

Traditional Routes

- Phthalimide-Based Synthesis : Requires multiple steps, including cyclocondensation of anthranilic acid with phthalimidoacetyl chloride, yielding <70% .

Biological Activity

6,8-Dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one (CAS Number: 946202-50-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a benzoxazine ring fused with a pyridine moiety, which contributes to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 252.27 g/mol. The compound's structure is critical for its biological activity, influencing how it interacts with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂N₂O₂ |

| Molecular Weight | 252.27 g/mol |

| CAS Number | 946202-50-2 |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It may function as an inhibitor by binding to the active sites of enzymes or modulating receptor functions as an agonist or antagonist. Such interactions can lead to alterations in cellular pathways relevant to disease processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzoxazine derivatives, including this compound. Research indicates that compounds in this class exhibit significant antibacterial and antifungal activities.

Case Study: Antimicrobial Evaluation

In a comparative study involving various benzoxazine derivatives, this compound was evaluated against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The compound demonstrated notable inhibitory effects, suggesting its potential as a broad-spectrum antimicrobial agent.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 22 |

| Escherichia coli | 20 |

| Bacillus subtilis | 18 |

Anticancer Properties

Beyond its antimicrobial effects, there is emerging evidence supporting the anticancer properties of benzoxazine derivatives. Studies have indicated that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings

A study focusing on the anticancer activity of benzoxazine derivatives reported that certain compounds exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was linked to the compound's ability to interfere with DNA synthesis and repair mechanisms.

Q & A

Q. What are the recommended synthetic routes for 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclodehydration of N-acylanthranilic acids using acetic anhydride or silica-bound benzoyl chloride (SBBC) for solid-phase synthesis. SBBC offers advantages in recyclability and reduced byproduct formation . Key parameters include temperature control (80–100°C for 4–6 hours) and solvent selection (e.g., ethanol or DMF). Yield optimization requires stoichiometric adjustments of the pyridinyl substituent and acid scavengers like triethylamine to suppress side reactions .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for determining bond lengths, angles, and stereochemistry. For insoluble derivatives, DFT-based computational modeling (e.g., B3LYP/6-31G* level) provides complementary electronic structure data. NMR (¹H/¹³C) and IR spectroscopy validate functional groups, with characteristic peaks for the benzoxazinone ring (C=O stretch at ~1720 cm⁻¹) and pyridinyl moiety (C=N stretch at ~1600 cm⁻¹) .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer : Begin with in vitro antimicrobial assays (e.g., broth microdilution against Staphylococcus aureus and Escherichia coli) to assess minimum inhibitory concentration (MIC). For cytotoxicity, use MTT assays on human cell lines (e.g., HEK-293). Structural analogs with methyl/pyridinyl groups show moderate activity, suggesting a focus on Gram-positive pathogens .

Q. How does this compound compare to structurally similar 4H-3,1-benzoxazin-4-one derivatives?

- Methodological Answer : A comparative analysis of substituent effects is critical:

| Compound | Substituents | Key Properties |

|---|---|---|

| 6,8-Dimethyl-2-(4-pyridinyl) | Methyl (C6, C8), pyridinyl | Enhanced stability, moderate bioactivity |

| 2-Methyl-4H-3,1-benzoxazin-4-one | Methyl (C2) | Lower thermal stability |

| 2-Trifluoromethyl derivative | CF₃ (C2) | Increased reactivity, altered LogP |

| Pyridinyl groups improve π-π stacking in target binding, while methyl groups enhance lipophilicity . |

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the hypolipidemic or antimicrobial activity of this compound?

- Methodological Answer : SAR studies reveal that electron-withdrawing groups (e.g., Br at C6) enhance hypolipidemic activity by increasing HDL elevation in rodent models. For antimicrobial activity, bulky substituents (e.g., 4-bromophenyl) reduce efficacy due to steric hindrance, while methyl groups improve membrane permeability . Use QSAR models (e.g., CoMFA) to predict bioactivity based on Hammett σ values and molar refractivity.

Q. What mechanistic insights explain the ring-opening reactions of this benzoxazinone under nucleophilic attack?

- Methodological Answer : The 4H-3,1-benzoxazin-4-one ring undergoes nucleophilic attack at the C2 carbonyl group. Hydrazine hydrate in ethanol (reflux, 12 hours) yields hydrazide derivatives, confirmed by IR (loss of C=O at 1720 cm⁻¹, new N-H stretches at 3270–3431 cm⁻¹). Steric effects from 6,8-dimethyl groups slow reaction kinetics compared to unsubstituted analogs .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Methodological Answer : Discrepancies often arise from metabolic degradation. Perform LC-MS/MS to identify metabolites (e.g., hydroxylated or demethylated products). For example, 6-bromo analogs degrade into active carboxylic acid metabolites in vivo, necessitating stable isotope labeling (e.g., ¹³C-methyl) to track biotransformation .

Q. What advanced techniques are used to study the compound’s interaction with biological targets?

- Methodological Answer : Surface plasmon resonance (SPR) quantifies binding affinity to targets like fatty acid-binding proteins. Molecular docking (AutoDock Vina) predicts binding poses, while cryo-EM resolves complex structures with resolution <3.0 Å. Fluorescence polarization assays measure displacement of known ligands (e.g., BODIPY-FA for lipid targets) .

Q. How can synthetic byproducts or impurities be characterized and minimized?

- Methodological Answer : Use HPLC-PDA-MS to identify impurities (e.g., uncyclized intermediates or oxidation byproducts). Optimize purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water). For scale-up, switch to flow chemistry to control exothermic reactions and improve reproducibility .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show negligible results for similar derivatives?

- Methodological Answer :

Variability stems from differences in bacterial strains, assay conditions (e.g., agar vs. broth), and substituent positioning. For example, 2-(3-nitrophenyl) derivatives show Gram-positive selectivity due to nitro group redox activity, while methyl groups may reduce solubility in aqueous media. Standardize protocols using CLSI guidelines and report logP values to contextualize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.